molecular formula C14H13NO5S B14705082 2-Ethylphenyl 2-nitrobenzenesulfonate CAS No. 25238-21-5

2-Ethylphenyl 2-nitrobenzenesulfonate

Cat. No.: B14705082
CAS No.: 25238-21-5
M. Wt: 307.32 g/mol
InChI Key: MQKWHCOIRFPCDT-UHFFFAOYSA-N
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Description

2-Ethylphenyl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. One efficient method for the sulfonation of nitrobenzene uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions and has been shown to achieve high conversion rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microreactor technology for sulfonation reactions suggests that similar approaches could be scaled up for industrial production, offering advantages in terms of reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst for reduction reactions.

    Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-ethylphenyl 2-aminobenzenesulfonate, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

2-Ethylphenyl 2-nitrobenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a protecting group for phenols in synthetic chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, which may lead to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The sulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonate: Lacks the ethyl group, making it less hydrophobic.

    2-Methylphenyl 2-nitrobenzenesulfonate: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.

    Phenyl 2-nitrobenzenesulfonate: Does not have any alkyl substituents, leading to different chemical properties.

Uniqueness

2-Ethylphenyl 2-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its hydrophobicity and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

25238-21-5

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(2-ethylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-2-11-7-3-5-9-13(11)20-21(18,19)14-10-6-4-8-12(14)15(16)17/h3-10H,2H2,1H3

InChI Key

MQKWHCOIRFPCDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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